molecular formula C34H38O13 B610840 Silvestrol CAS No. 697235-38-4

Silvestrol

Cat. No. B610840
M. Wt: 654.665
InChI Key: GVKXFVCXBFGBCD-YKBYZOLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silvestrol is a natural product from the flavagline family, with a cyclopenta [b] benzofuran core structure and an unusual dioxane ether side chain . It is found in the bark of trees from the genus Aglaia, especially Aglaia silvestris and Aglaia foveolata . It acts as a potent and selective inhibitor of the RNA helicase enzyme eIF4A .


Synthesis Analysis

Silvestrol has been prepared in multigram quantities through total synthesis, using previously reported methodology . The synthesis process is complex and requires advanced techniques and expertise .


Molecular Structure Analysis

Silvestrol has a unique molecular structure that includes a cyclopenta [b] benzofuran core structure and an unusual dioxane ether side chain . Its molecular formula is C34H38O13 .


Physical And Chemical Properties Analysis

Silvestrol has a density of 1.5±0.1 g/cm3, a boiling point of 800.8±65.0 °C at 760 mmHg, and a flash point of 252.4±27.8 °C . It has 13 H bond acceptors, 4 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

  • Anti-tumor Research

    • Field : Oncology
    • Application : Silvestrol has shown potential as an anti-tumor agent. It has been studied for its effects on various types of cancer, including melanoma and leukemia .
    • Methods : The cytotoxic profile of silvestrol was assessed in various cancer cell lines . It has been found to inhibit the replication of cancer cells and induce cell death .
    • Results : Silvestrol reduced viability in a cell-type-dependent manner . It has been found to exhibit very potent in vitro cytotoxic activity against several human cancer cell lines .
  • Anti-coronavirus Research

    • Field : Virology
    • Application : Silvestrol has been found to have antiviral properties, particularly against coronaviruses .
    • Methods : The antiviral activity of Silvestrol was tested against SARS-CoV-2 in vitro .
    • Results : Silvestrol was found to be extremely effective at stopping the replication of SARS-CoV-2 .
  • Organ Transplant Research

    • Field : Transplantation Medicine
    • Application : Silvestrol, under the name sirolimus, is used to coat coronary stents and in prevention of organ transplant rejection .
    • Methods : It works by inhibiting activation of T cells and B cells .
    • Results : It has been approved by the FDA and marketed under the trade name Rapamune .
  • SARS-CoV-2 Research

    • Field : Virology
    • Application : Silvestrol has been found to have potential therapeutic effects against SARS-CoV-2 .
    • Methods : The antiviral activity of Silvestrol was tested against SARS-CoV-2 in vitro .
    • Results : Silvestrol was found to be extremely effective at stopping the replication of SARS-CoV-2 .
  • Ebolaviruses Research

    • Field : Virology
    • Application : Silvestrol has been found to be effective against various viruses, such as Ebolaviruses .
    • Methods : The antiviral activity of Silvestrol was tested in vitro .
    • Results : Silvestrol was found to inhibit the replication of Ebolaviruses with an EC50 value of about 5 nM .
  • Cancer Research

    • Field : Oncology
    • Application : Silvestrol provides direct anti-tumor activity through carcinogenic cell death and indirect tumor activity, such as innate immunity .
    • Methods : The anti-tumor properties of Silvestrol have been studied in the laboratory .
    • Results : These properties are unique to Silvestrol and represent a highly novel discovery in cancer drug development .
  • Antiviral Compound Research

    • Field : Virology
    • Application : Silvestrol is a compound effective against various viruses, such as corona- and Ebolaviruses .
    • Methods : The cytotoxic profile of silvestrol was assessed in various cancer cell lines, as well as the mutagenic and genotoxic potential with Ames and micronuclei tests, respectively .
    • Results : Silvestrol reduced viability in a cell-type-dependent manner, mediated no off-target effects via GPCRs, had no mutagenic potential and minor genotoxic effects at 50 nM .
  • Bioavailability Research

    • Field : Pharmacology
    • Application : The bioavailability of silvestrol, its stability, permeability and cellular uptake were determined .
    • Methods : To predict the bioavailability of silvestrol, its stability, permeability and cellular uptake were determined .
    • Results : Silvestrol showed low permeability but good cellular uptake and high stability .
  • Antiviral Compound Research

    • Field : Virology
    • Application : Silvestrol is a compound effective against various viruses, such as corona- and Ebolaviruses .
    • Methods : The cytotoxic profile of silvestrol was assessed in various cancer cell lines, as well as the mutagenic and genotoxic potential with Ames and micronuclei tests, respectively .
    • Results : Silvestrol reduced viability in a cell-type-dependent manner, mediated no off-target effects via GPCRs, had no mutagenic potential and minor genotoxic effects at 50 nM .
  • Bioavailability Research

    • Field : Pharmacology
    • Application : The bioavailability of silvestrol, its stability, permeability and cellular uptake were determined .
    • Methods : To predict the bioavailability of silvestrol, its stability, permeability and cellular uptake were determined .
    • Results : Silvestrol showed low permeability but good cellular uptake and high stability .

Safety And Hazards

While handling Silvestrol, it is recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station . Safety goggles with side-shields and protective gloves are recommended for eye and hand protection .

Future Directions

Silvestrol has recently gained a lot of attention due to its nanomolar cytotoxic activity against various cancers and its antiviral properties . It is being discussed as a potential starting compound for developing drug candidates and therapeutics .

properties

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31-,32-,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKXFVCXBFGBCD-QKDMMWSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028120
Record name Silvestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silvestrol

CAS RN

697235-38-4
Record name (-)-Silvestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697235-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silvestrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silvestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILVESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK3Y3KN5BV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,060
Citations
B Gerard, R Cencic, J Pelletier… - Angewandte …, 2007 - Wiley Online Library
… silvestrol have been the subject of synthetic studies, an enantioselective synthesis of silvestrol … We have chosen the promising anticancer lead compound silvestrol as a synthetic target …
Number of citations: 131 onlinelibrary.wiley.com
R Cencic, M Carrier, G Galicia-Vázquez… - PloS one, 2009 - journals.plos.org
… find that silvestrol is the more potent translation inhibitor among these. We find that silvestrol … We show that silvestrol exhibits significant anticancer activity in human breast and prostate …
Number of citations: 353 journals.plos.org
BY Hwang, BN Su, H Chai, Q Mi… - The Journal of …, 2004 - ACS Publications
… The absolute stereochemistry of silvestrol (1) was established by a X-ray diffraction study of … , and silvestrol (1) and episilvestrol (2) exhibited potent in vitro cytotoxic activity. Silvestrol (1) …
Number of citations: 264 pubs.acs.org
M El Sous, ML Khoo, G Holloway, D Owen… - Angewandte …, 2007 - Wiley Online Library
… named silvestrol and episilvestrol were isolated from Aglaia foveolata Pannell by Kinghorn and coworkers and found to be identical to 1 and 2, respectively.[8] The structure of silvestrol (…
Number of citations: 74 onlinelibrary.wiley.com
L Pan, JL Woodard, DM Lucas, JR Fuchs… - Natural product …, 2014 - pubs.rsc.org
… silvestrol (2) and 5 000 -epi-silvestrol (11).In 2012, Rizzacasa et al. conrmed the structure of 2 000 ,5 000 -diepi-silvestrol … ,4-dioxanyloxy unit of silvestrol analogues plays an important …
Number of citations: 137 pubs.rsc.org
T Kogure, AD Kinghorn, I Yan, B Bolon, DM Lucas… - PloS one, 2013 - journals.plos.org
… effect of silvestrol, we began by examining the effect of silvestrol on cell growth in vitro using a panel of diverse malignant human hepatocyte cell lines. Incubation with silvestrol resulted …
Number of citations: 84 journals.plos.org
C Müller, FW Schulte, K Lange-Grünweller… - Antiviral research, 2018 - Elsevier
… of the plant compound silvestrol, a specific inhibitor of … Silvestrol was recently shown to have potent antiviral activity in Ebola virus-infected human macrophages. We found that silvestrol …
Number of citations: 200 www.sciencedirect.com
DM Lucas, RB Edwards, G Lozanski… - Blood, The Journal …, 2009 - ashpublications.org
… unique natural product silvestrol produces an … silvestrol efficacy using primary human B-leukemia cells, established B-leukemia cell lines, and animal models. In CLL cells, silvestrol LC …
Number of citations: 223 ashpublications.org
N Biedenkopf, K Lange-Grünweller, FW Schulte… - Antiviral research, 2017 - Elsevier
… silvestrol in EBOV-infected Huh-7 cells and in primary human macrophages for its antiviral activity. We observed that silvestrol … cellular kinase known to be affected by silvestrol. Effective …
Number of citations: 98 www.sciencedirect.com
F Elgner, C Sabino, M Basic, D Ploen, A Grünweller… - Viruses, 2018 - mdpi.com
… To determine the working concentration of silvestrol in A549 cells, we first analyzed the … concentrations of silvestrol for 24, 48, and 72 h by PrestoBlue assays. Silvestrol exhibits a …
Number of citations: 69 www.mdpi.com

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